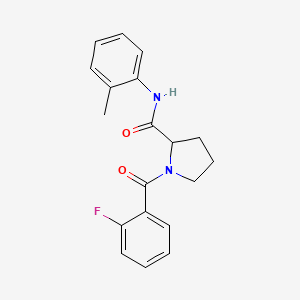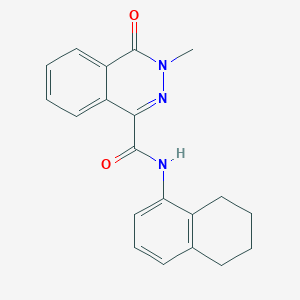
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that belongs to the class of proline derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide involves the inhibition of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide results in increased levels of incretin hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide have been studied extensively. Animal studies have shown that the compound is able to improve glucose tolerance and increase insulin secretion. In addition, the compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its selectivity for DPP-4. This allows for specific inhibition of the enzyme without affecting other enzymes or pathways. However, one limitation of the compound is its relatively low potency compared to other DPP-4 inhibitors. This may limit its usefulness in certain experiments or applications.
Orientations Futures
There are several future directions for the use of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in scientific research. One area of interest is the potential use of the compound in the treatment of type 2 diabetes. Clinical trials are currently underway to investigate the efficacy and safety of DPP-4 inhibitors in the treatment of diabetes. In addition, the compound may have potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Further research is needed to fully understand the potential of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in these areas.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide involves the reaction of 2-methylphenylprolinol with 2-fluorobenzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide has been used extensively in scientific research due to its potential as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. The inhibition of DPP-4 by 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to increase insulin secretion and improve glucose tolerance in animal studies.
Propriétés
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-2-5-10-16(13)21-18(23)17-11-6-12-22(17)19(24)14-8-3-4-9-15(14)20/h2-5,7-10,17H,6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNGWBHOTGXGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(2-methylphenyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6139745.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6139746.png)
![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(1-pyrrolidinyl)butyl]amine](/img/structure/B6139773.png)

![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139796.png)

![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)
![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)
